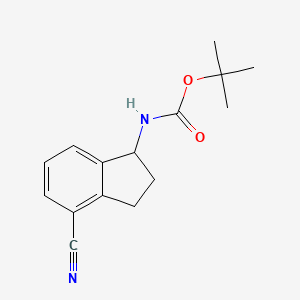

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

CAS No.:

Cat. No.: VC15746935

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O2 |

|---|---|

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate |

| Standard InChI | InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18) |

| Standard InChI Key | LBHMMDUJKBJVQI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N |

Introduction

Chemical Identity and Structural Features

tert-Butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate belongs to the class of carbamate-protected amines, where the Boc group safeguards the amine functionality during synthetic transformations. The compound’s IUPAC name is tert-butyl -[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate for the (S)-enantiomer and tert-butyl -[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate for the (R)-form . Key structural attributes include:

-

Bicyclic Indene Core: A 2,3-dihydro-1H-indene scaffold provides rigidity and influences stereoelectronic properties.

-

Cyano Substituent: Positioned at the 4-carbon, this group enhances electrophilicity and participates in subsequent functionalization reactions.

-

Boc Protecting Group: Introduced via Boc anhydride, it stabilizes the amine against undesired side reactions .

Table 1: Molecular and Stereochemical Data

Synthesis and Optimization

The synthesis of tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves a Boc protection strategy starting from enantiomerically pure amines.

Reaction Protocol for (R)-Enantiomer

A representative procedure for the (R)-enantiomer (CAS 1306763-30-3) begins with (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (11.6 g, 59.6 mmol) dissolved in dichloromethane (DCM, 100 mL) at 0°C . Triethylamine (TEA, 12.0 mL, 131.0 mmol) is added to deprotonate the amine, followed by dropwise addition of Boc anhydride (14.3 g, 65.6 mmol) in DCM (30 mL). The reaction proceeds at room temperature for 1.5 hours, achieving 84% yield after workup and recrystallization from ethyl acetate/hexane .

Key Reaction Parameters:

-

Temperature: 0°C (initial), progressing to ambient conditions.

-

Purification: Sequential washing with brine, drying over , and charcoal treatment (Norit) to remove impurities.

-

Crystallization: Ethyl acetate (50 mL) and hexane (150 mL) yield an off-white solid .

Stereochemical Control

The (S)-enantiomer (CAS 1306763-31-4) is synthesized analogously using (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. Chiral HPLC confirms enantiomeric excess (>99.9% ee) with retention times of 19.36 minutes for the (R)-form and comparable values for the (S)-form .

Physicochemical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

-

δ 7.64–7.49 (m, 2H, aromatic),

-

δ 7.34 (dt, Hz, 1H, aromatic),

-

δ 5.36–5.20 (m, 1H, NH),

13C NMR (101 MHz, DMSO):

-

δ 155.52 (Boc carbonyl),

-

δ 146.68, 146.32 (aromatic carbons),

-

δ 107.76 (CN),

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 69.74 | 69.98 |

| H | 7.02 | 7.14 |

| N | 10.84 | 10.89 |

Data corroborate the molecular formula .

Applications in Pharmaceutical Synthesis

tert-Butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a pivotal intermediate in the synthesis of ozanimod (Zeposia®), a sphingosine-1-phosphate receptor modulator approved for multiple sclerosis and ulcerative colitis . The compound’s chiral center dictates binding affinity to biological targets, necessitating high enantiomeric purity.

Role in Ozanimod Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume